Intra-Subfamily Selectivity: Aldh1A2-IN-1 Demonstrates 6.2-Fold Preference for ALDH1A2 Over ALDH1A1
Aldh1A2-IN-1 exhibits 6.2-fold selectivity for ALDH1A2 (IC50 = 0.91 μM) over ALDH1A1 (IC50 = 5.67 μM) and 4.8-fold selectivity over ALDH1A3 (IC50 = 4.34 μM) . This contrasts sharply with the broad-spectrum inhibitor DEAB, which shows only 9.4-fold selectivity between ALDH1A1 and ALDH2 but minimal discrimination within the ALDH1A subfamily [1]. The irreversible inhibitor WIN18,446 achieves higher potency against ALDH1A2 (IC50 = 0.3 μM) [2] but also potently inhibits ALDH1A1 (IC50 = 102 nM) and ALDH1A3 (IC50 = 187 nM) , demonstrating inferior intra-subfamily selectivity compared to Aldh1A2-IN-1.
| Evidence Dimension | Intra-subfamily selectivity (ALDH1A2 vs. ALDH1A1 vs. ALDH1A3) |
|---|---|
| Target Compound Data | ALDH1A2 IC50 = 0.91 μM; ALDH1A1 IC50 = 5.67 μM; ALDH1A3 IC50 = 4.34 μM |
| Comparator Or Baseline | WIN18,446: ALDH1A2 IC50 = 0.3 μM, ALDH1A1 IC50 = 0.102 μM, ALDH1A3 IC50 = 0.187 μM; DEAB: ALDH1A1 IC50 = 0.089 μM, ALDH2 IC50 = 0.833 μM |
| Quantified Difference | Aldh1A2-IN-1: 6.2-fold selectivity over ALDH1A1, 4.8-fold over ALDH1A3; WIN18,446: 2.9-fold selectivity over ALDH1A1, 1.6-fold over ALDH1A3 |
| Conditions | Recombinant human ALDH enzymes; IC50 determined via enzymatic activity assay with retinaldehyde substrate |
Why This Matters
This intra-subfamily selectivity enables researchers to attribute observed phenotypic effects specifically to ALDH1A2 inhibition, reducing confounding variables in mechanistic studies.
- [1] Dinavahi SS, et al. Table 1: Docking scores and IC50 values for ALDH inhibitors. PMC10763724. 2024. View Source
- [2] Amory JK, et al. Suppression of spermatogenesis by bisdichloroacetyldiamines is mediated by inhibition of testicular retinoic acid biosynthesis. J Androl. 2011;32(1):111-119. View Source
